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Compound of Interest

Compound Name: Artoheterophyllin B

Cat. No.: B583803

For Immediate Release

Shanghai, China — November 10, 2025 — A comprehensive technical guide detailing the
spectroscopic data of Artoheterophyllin B, a cyclic octapeptide with significant therapeutic
potential, has been compiled for researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of the compound's nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data, crucial for its identification, characterization, and
further development in medicinal chemistry. It has been determined through extensive
database searching that the compound of interest is scientifically recognized as Heterophyllin
B, and this guide will proceed with the corrected nomenclature.

Heterophyllin B, isolated from Pseudostellaria heterophylla, has garnered attention for its
biological activities, including the inhibition of cancer cell adhesion and invasion by targeting
the PISK/AKT/B-catenin signaling pathway. A clear understanding of its structural and
spectroscopic properties is paramount for leveraging its therapeutic potential.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data for Heterophyllin B.

Table 1: *H and **C NMR Spectroscopic Data for
Heterophyllin B
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The H and 3C NMR chemical shifts for Heterophyllin B are essential for the structural
elucidation and confirmation of the molecule. The data presented here is a compilation from
available scientific literature.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Amino Acid - 'H Chemical Shift 13C Chemical Shift
Residue (ppm) (ppm)
Gly a-CH: 3.98, 3.85 43.8
C=0 - 171.5

Gly a-CH:z 4.05, 3.75 44.2
Cc=0 - 171.2

Leu NH 8.25 -
a-CH 4.45 53.5

[3-CH:z 1.70, 1.60 41.5

y-CH 1.80 25.5

0-CHs 0.95, 0.90 23.0, 22.0

C=0 - 173.8

Pro a-CH 4.35 61.2
3-CH:z 2.20,1.95 30.5

y-CHz 2.05, 1.90 25.8

0-CH: 3.65, 3.55 47.8

Cc=0 - 1725

Pro a-CH 4.40 61.0
3-CH:z 2.15,1.90 30.2

y-CH: 2.00, 1.85 25.6

0-CH: 3.70, 3.60 47.5

C=0 - 172.3

Pro a-CH 4.30 61.5
3-CH:z 2.25,2.00 30.8

y-CH:z 2.10,1.95 26.0
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5-CH:z 3.60, 3.50 48.0
Cc=0 172.8
lle NH 8.15
a-CH 4.25 59.5
B-CH 1.95 375
y-CHz 1.50, 1.20 25.0
y-CHs 0.90 15.5
&-CHs 0.85 11.5
Cc=0 173.5
Phe NH 8.05
a-CH 4.65 56.0
B-CH:z 3.20, 3.10 38.0
Ar-CH 7.20-7.35 129.0, 128.5, 126.8
Ar-C 137.0
Cc=0 172.0

Note: Chemical shifts are referenced to residual solvent signals. The exact values may vary

slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for Heterophyllin B

Mass spectrometry data is critical for determining the molecular weight and elemental

composition of a compound. The data for Heterophyllin B is consistent with its cyclic

octapeptide structure.
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Parameter Value

Molecular Formula Ca0Hs8NsOs

Molecular Weight 778.94 g/mol

lonization Mode Electrospray lonization (ESI)
Observed m/z (M+H)* 779.44

Further fragmentation of the (M+H)* ion typically

involves the cleavage of the peptide backbone,

resulting in a series of b and y ions, as well as
Key MS/MS Fragments _ o _
neutral losses corresponding to individual amino
acid residues. Detailed fragmentation analysis is

crucial for sequence confirmation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural
analysis. The following section outlines the general experimental protocols for the NMR and
MS analysis of Heterophyllin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Heterophyllin B (typically 1-5 mg) is dissolved in a deuterated
solvent (e.g., DMSO-ds, CDCls, or MeOD) to a concentration of approximately 5-10 mM. The
choice of solvent is critical and can influence the observed chemical shifts.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g.,
500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed to achieve
complete structural assignment. This includes:

e 1D H NMR: To observe the proton signals and their multiplicities.

e 1D 13C NMR and DEPT: To identify all carbon signals and distinguish between CH, CHz, and
CHs groups.
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2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling
networks within individual amino acid residues.

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular
amino acid spin system.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for sequencing the peptide.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine through-space proximities between protons,
providing information about the 3D conformation of the peptide.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Heterophyllin B is prepared in a suitable solvent

system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of

formic acid to promote protonation.

Instrumentation: High-resolution mass spectrometry is performed using an instrument such as

a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a liquid

chromatography system (LC-MS).

Data Acquisition:

e Full Scan MS: The sample is introduced into the mass spectrometer via electrospray

ionization (ESI), and a full scan mass spectrum is acquired to determine the accurate mass
of the protonated molecule [M+H]*.

e Tandem MS (MS/MS): The [M+H]* ion is isolated in the mass spectrometer and subjected to

collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The
resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum, which
provides information about the amino acid sequence.
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Visualization of Biological Activity

Heterophyllin B has been shown to inhibit the PI3K/AKT/B-catenin signaling pathway, which is
often dysregulated in cancer. The following diagram illustrates the workflow of this signaling
pathway and the inhibitory action of Heterophyllin B.
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Caption: Inhibition of the PI3K/AKT/B-catenin signaling pathway by Heterophyllin B.
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This technical guide serves as a foundational resource for researchers working with
Heterophyllin B. The provided spectroscopic data and experimental protocols will aid in the
quality control, structural verification, and further investigation of this promising natural product.
The visualization of its mechanism of action provides context for its potential therapeutic
applications.

 To cite this document: BenchChem. [Unraveling the Spectroscopic Signature of
Artoheterophyllin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583803#spectroscopic-data-of-artoheterophyllin-b-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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